

# Physicochemical and Structural Properties

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## Compound of Interest

Compound Name: 1-(4-Bromobenzoyl)piperidine

Cat. No.: B1270358

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**1-(4-Bromobenzoyl)piperidine**, also known as (4-bromophenyl)(piperidin-1-yl)methanone, is a crystalline solid at room temperature. Its structure features a central carbonyl group linking a 4-substituted bromophenyl ring to a saturated piperidine heterocycle. This unique arrangement of an electron-withdrawing bromo-aromatic moiety and an electron-donating amide nitrogen imparts specific reactivity and conformational characteristics that make it a valuable synthetic intermediate.

Table 1: Key Physicochemical Properties

Property	Value	Source
CAS Number	1019-33-6	PubChem
Molecular Formula	C <sub>12</sub> H <sub>14</sub> BrNO	PubChem
Molecular Weight	268.15 g/mol	PubChem
Appearance	White to off-white crystalline powder	Sigma-Aldrich
Melting Point	79-82 °C	Sigma-Aldrich
Boiling Point	219.8 °C at 15 mmHg	Chemspider
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate. Sparingly soluble in alcohols. Insoluble in water.	N/A
LogP	3.19 (Predicted)	PubChem

## Synthesis and Purification Protocol

The most common and efficient synthesis of **1-(4-bromobenzoyl)piperidine** is the nucleophilic acyl substitution of 4-bromobenzoyl chloride with piperidine. This reaction is typically performed under Schotten-Baumann conditions, utilizing a base to neutralize the HCl byproduct, thereby driving the reaction to completion.

## Causality of Experimental Design

- **Choice of Reagents:** 4-bromobenzoyl chloride is the activated acylating agent. Piperidine serves as the nucleophile.
- **Solvent System:** Dichloromethane (DCM) is an excellent choice as it is relatively inert, readily dissolves the reactants, and simplifies product work-up due to its low boiling point.
- **Base:** An aqueous solution of sodium hydroxide (NaOH) is used. It serves two purposes: it neutralizes the HCl generated during the reaction, preventing the protonation and

deactivation of the piperidine nucleophile, and it helps to remove any unreacted 4-bromobenzoyl chloride by hydrolysis during the work-up phase.

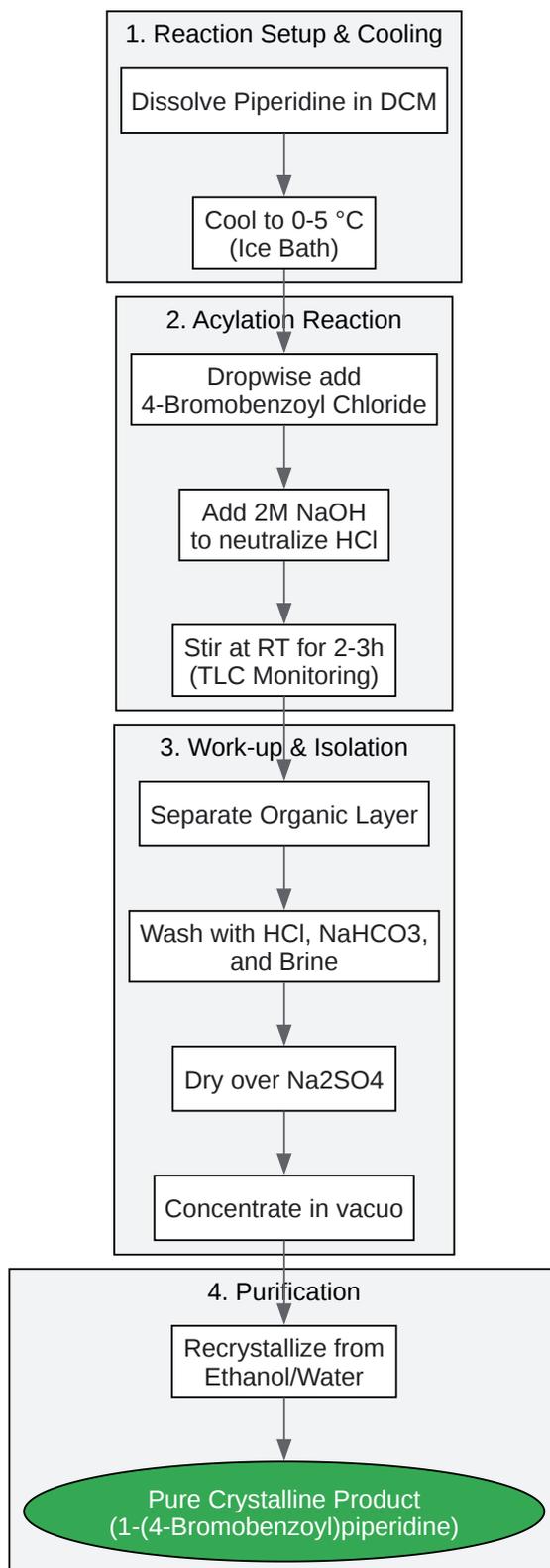
- **Temperature Control:** The initial reaction is conducted at 0 °C (ice bath) to control the exothermicity of the acylation, minimizing potential side reactions.

## Step-by-Step Synthesis Workflow

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq) and dichloromethane (DCM, approx. 5 mL per mmol of piperidine).
- **Cooling:** Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.
- **Acyl Chloride Addition:** Dissolve 4-bromobenzoyl chloride (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring piperidine solution over 20-30 minutes, ensuring the temperature does not exceed 10 °C.
- **Base Addition:** Concurrently or subsequently, add an aqueous solution of 2M NaOH (2.0 eq) dropwise. A white precipitate (the product) will form.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure completion. Monitor progress using Thin Layer Chromatography (TLC).
- **Work-up & Isolation:**
  - Transfer the reaction mixture to a separatory funnel.
  - Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess piperidine), saturated NaHCO<sub>3</sub> solution (to remove excess acid), and finally with brine.
  - Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the final product as a

white crystalline solid.

## Synthesis Workflow Diagram



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Caption: Schotten-Baumann synthesis workflow for **1-(4-Bromobenzoyl)piperidine**.

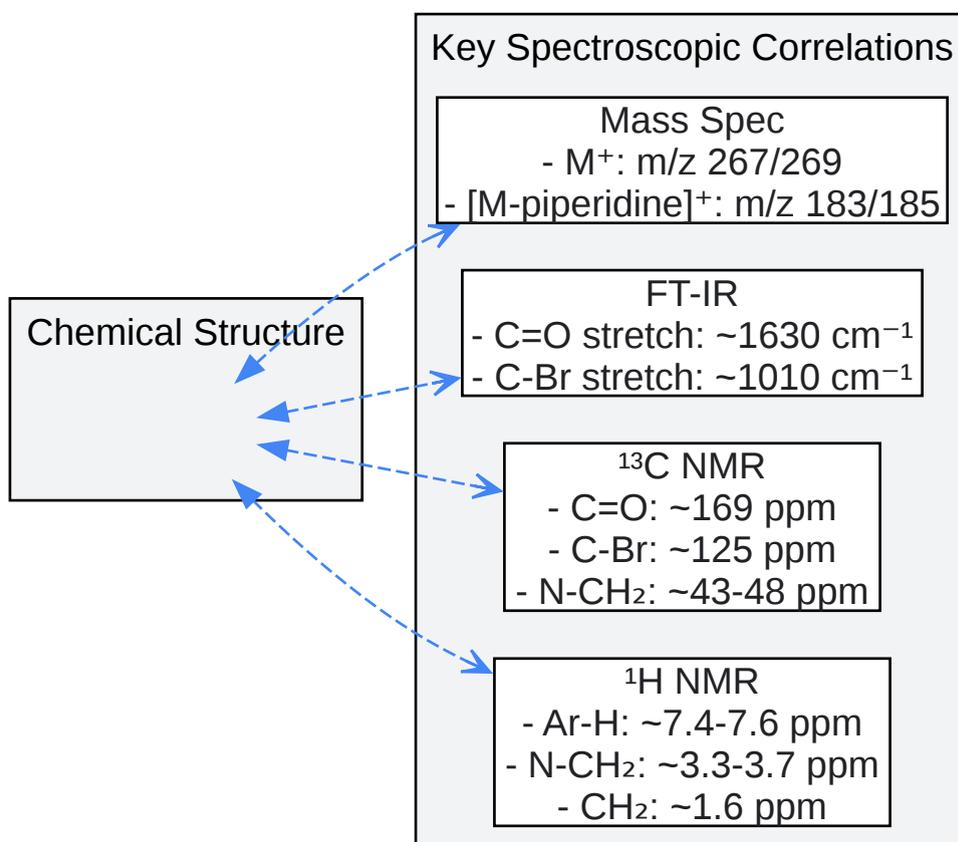
## Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides an unambiguous structural confirmation.

Table 2: Representative Spectroscopic Data

Technique	Data Interpretation
$^1\text{H}$ NMR	~7.60 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. ~7.45 ppm (d, 2H): Aromatic protons ortho to the bromine atom. ~3.70 ppm & ~3.35 ppm (br s, 4H total): Methylene protons on the piperidine ring adjacent to the nitrogen (conformationally distinct). ~1.60 ppm (m, 6H): Remaining methylene protons of the piperidine ring.
$^{13}\text{C}$ NMR	~169 ppm: Carbonyl carbon (C=O). ~137 ppm: Aromatic carbon attached to the carbonyl. ~131 ppm: Aromatic C-H carbons. ~128 ppm: Aromatic C-H carbons. ~125 ppm: Aromatic carbon bearing the bromine atom (C-Br). ~48 ppm & ~43 ppm: Piperidine carbons adjacent to nitrogen. ~26 ppm & ~24 ppm: Remaining piperidine carbons.
FT-IR ( $\text{cm}^{-1}$ )	~1630 $\text{cm}^{-1}$ : Strong C=O (amide) stretching vibration. ~2930 $\text{cm}^{-1}$ : C-H stretching of the piperidine ring. ~1585, 1480 $\text{cm}^{-1}$ : C=C aromatic ring stretching. ~1010 $\text{cm}^{-1}$ : C-Br stretching.
Mass Spec (EI)	m/z 267/269: Molecular ion peak ( $\text{M}^+$ ) showing the characteristic ~1:1 isotopic pattern for bromine ( $^{79}\text{Br}/^{81}\text{Br}$ ). m/z 183/185: Fragment corresponding to the loss of the piperidine ring ( $\text{C}_5\text{H}_{10}\text{N}$ ). m/z 84: Fragment corresponding to the piperidinylium cation.

## Structural-Spectroscopic Correlation Diagram



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Caption: Correlation of the molecular structure with key analytical data points.

## Applications in Medicinal Chemistry

**1-(4-Bromobenzoyl)piperidine** is not typically a final drug product but rather a crucial intermediate. The bromine atom provides a reactive handle for further synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse chemical moieties at the 4-position of the phenyl ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Key Therapeutic Areas:

- **CNS Agents:** The piperidine-amide scaffold is a common feature in molecules targeting central nervous system receptors. Derivatives have been investigated for their potential as

antipsychotics, anxiolytics, and cognitive enhancers.

- **Enzyme Inhibitors:** It serves as a foundational scaffold for designing inhibitors of various enzymes. For instance, by coupling different groups at the bromine position, chemists can tailor the molecule to fit into the active site of a target enzyme, such as certain kinases or proteases.
- **Receptor Modulators:** The structure is used to build ligands for G-protein coupled receptors (GPCRs), where the substituted aromatic ring can form key interactions within the receptor's binding pocket.

## Safety, Handling, and Storage

### Safety:

- **Hazards:** Acutely toxic if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
- **Precautions:** Wear protective gloves, eye protection, and a face mask. Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

### Handling:

- Standard laboratory practice should be followed. Avoid generating dust. Ensure adequate ventilation.

### Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

## References

- Title: **1-(4-Bromobenzoyl)piperidine**, Source: PubChem, URL:[[Link](#)]
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